molecular formula C20H24Si B6310162 9-(Allyldiethylsilyl)fluorene CAS No. 1858256-49-1

9-(Allyldiethylsilyl)fluorene

Cat. No.: B6310162
CAS No.: 1858256-49-1
M. Wt: 292.5 g/mol
InChI Key: QZAIXJGXTSFPGL-UHFFFAOYSA-N
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Description

9-(Allyldiethylsilyl)fluorene is an organosilicon compound that features a fluorene core substituted with an allyldiethylsilyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Allyldiethylsilyl)fluorene typically involves the reaction of fluorene with allyldiethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-(Allyldiethylsilyl)fluorene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Alkanes.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9-(Allyldiethylsilyl)fluorene has several applications in scientific research:

    Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for functionalization makes it a candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism by which 9-(Allyldiethylsilyl)fluorene exerts its effects depends on the specific application. In organic electronics, the compound’s ability to transport charge and its electronic properties are crucial. The allyldiethylsilyl group can influence the compound’s solubility and processability, making it easier to incorporate into various devices. The fluorene core provides a rigid, planar structure that facilitates efficient charge transport.

Comparison with Similar Compounds

Similar Compounds

    9-Silafluorene: Similar in structure but with a silicon atom directly bonded to the fluorene core.

    9-Germafluorene: Contains a germanium atom instead of silicon.

    9-(Phenylethynyl)fluorene: Features a phenylethynyl group at the 9-position.

Uniqueness

9-(Allyldiethylsilyl)fluorene is unique due to the presence of the allyldiethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific solubility and processability characteristics are required.

Properties

IUPAC Name

diethyl-(9H-fluoren-9-yl)-prop-2-enylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Si/c1-4-15-21(5-2,6-3)20-18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h4,7-14,20H,1,5-6,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAIXJGXTSFPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC=C)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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